molecular formula C18H21N3O3S B5018934 N-(4-Methylphenyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-(4-Methylphenyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Cat. No.: B5018934
M. Wt: 359.4 g/mol
InChI Key: HKHXMAORXVTKQY-UHFFFAOYSA-N
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Description

“N-(4-Methylphenyl)-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure that combines a sulfonamide group with a hydrazinecarbonyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Methylphenyl)-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide” typically involves the following steps:

    Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of isopropyl hydrazine with a carbonyl compound under acidic or basic conditions to form the hydrazinecarbonyl intermediate.

    Coupling with 4-Methylphenyl Sulfonamide: The intermediate is then reacted with 4-methylphenyl sulfonamide in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The reaction conditions would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are often studied for their antibacterial properties. This compound could be investigated for its potential as a novel antibiotic.

Medicine

Medicinally, sulfonamides are known for their role in treating bacterial infections. This compound might be explored for its efficacy against resistant bacterial strains.

Industry

Industrially, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these areas due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(4-Methylphenyl)-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide” would likely involve interactions with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

“N-(4-Methylphenyl)-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide” stands out due to its hydrazinecarbonyl moiety, which may confer unique reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(propan-2-ylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14(2)19-20-18(22)13-21(16-11-9-15(3)10-12-16)25(23,24)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHXMAORXVTKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=C(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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